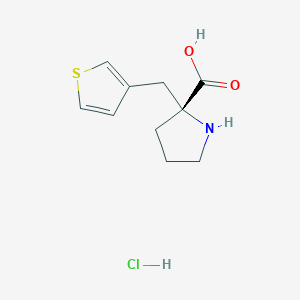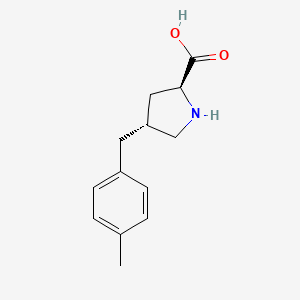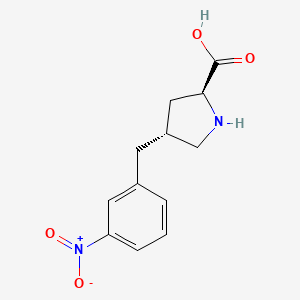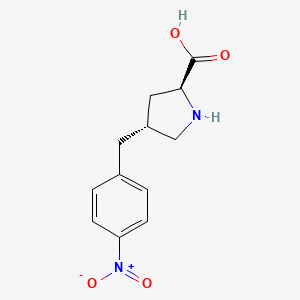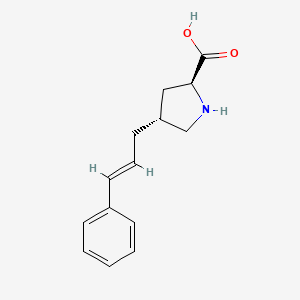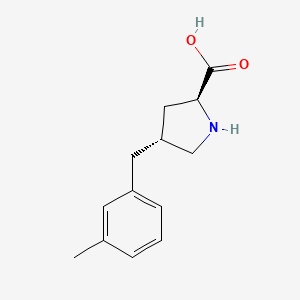
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as (R)-(-)-4-(3-Methylbenzyl)proline or (R)-(-)-Methylbenzylproline, and it has a molecular formula of C12H15NO2.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with the active site of the target enzyme, which results in the inhibition of enzyme activity. This inhibition can lead to changes in physiological processes, such as glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of certain enzymes, such as DPP-4. This inhibition can lead to changes in glucose metabolism, which can have implications for the treatment of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid in lab experiments include its potential as a tool for studying enzyme inhibition and its potential applications in the development of new drugs for the treatment of metabolic disorders. However, limitations include the need for specialized synthesis methods and the potential for toxicity or side effects in vivo.
Orientations Futures
For research on (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid could include further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of metabolic disorders. Additionally, research could focus on the development of new synthesis methods or modifications to the compound to enhance its activity and reduce potential toxicity or side effects.
Applications De Recherche Scientifique
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit activity as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.
Propriétés
IUPAC Name |
(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNJNIZYLUDCFQ-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H]2C[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

amine](/img/structure/B3339462.png)
![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)

![4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3339469.png)
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)


